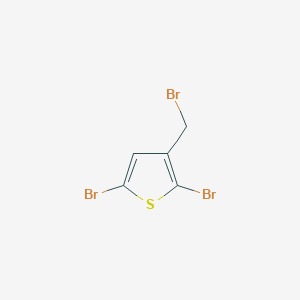
Thiophene, 2,5-dibromo-3-(bromomethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene, 2,5-dibromo-3-(bromomethyl)- is a useful research compound. Its molecular formula is C5H3Br3S and its molecular weight is 334.86 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiophene, 2,5-dibromo-3-(bromomethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiophene, 2,5-dibromo-3-(bromomethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,5-dibromo-3-(bromomethyl)thiophene, and how do they differ in efficiency?
- Methodology :
- Direct Bromination : Sequential bromination of 3-methylthiophene using N-bromosuccinimide (NBS) in THF or DMF, optimized for regioselectivity at the 2,5-positions .
- Halogen Exchange : Substitution of pre-functionalized thiophene derivatives (e.g., 2,5-dibromo-3-methylthiophene) with bromine sources like PBr₃ or HBr .
- Advantages : Non-Grignard methods (e.g., lithiation followed by bromination) avoid undesirable byproducts, simplify purification, and improve yields compared to traditional Grignard routes .
Q. What are the key chemical reactions and products derived from 2,5-dibromo-3-(bromomethyl)thiophene?
- Reactions :
- Nucleophilic Substitution : Bromomethyl group reacts with amines, alkoxides, or thiols to form functionalized thiophenes (e.g., 3-aminomethyl derivatives) .
- Cross-Coupling : Suzuki or Stille couplings at the 2,5-dibromo positions enable π-conjugated systems for organic semiconductors .
- Polymerization : Grignard Metathesis (GRIM) with Ni catalysts yields regioregular poly(3-alkylthiophenes) with controlled molecular weights .
Q. What are the primary research applications of this compound in materials science?
- Applications :
- Conductive Polymers : Acts as a monomer for poly(3-alkylthiophenes) used in organic field-effect transistors (OFETs) and solar cells .
- Organic Semiconductors : Serves as a precursor for electron-deficient thiophene units in donor-acceptor copolymers .
- Sensors/Probes : Functionalized derivatives enable electrochemical sensing due to redox-active thiophene backbones .
Advanced Research Questions
Q. How does the Grignard Metathesis (GRIM) method achieve controlled polymerization of this monomer?
- Mechanism : GRIM proceeds via a quasi-living chain-growth mechanism. The Ni(dppp)Cl₂ catalyst initiates polymerization, with molecular weight controlled by the monomer-to-initiator ratio .
- Challenges : Electron-withdrawing bromine groups can slow oxidative addition steps, requiring precise catalyst tuning .
- Optimization : Sequential monomer addition enables block copolymers (e.g., P3HT-b-PSS) with tailored electronic properties .
Q. How do electron-withdrawing bromine substituents influence polymerization kinetics and electronic properties?
- Kinetic Impact : Bromine at the 3-position reduces electron density on the thiophene ring, complicating initiation in GRIM by lowering catalyst affinity .
- Electronic Effects : Bromine increases the polymer’s electron affinity, enhancing charge transport but reducing solubility. Balancing with alkyl side chains (e.g., hexyl or ethylhexyl groups) improves processability .
Q. How can researchers resolve contradictions in reported reactivity of brominated thiophene monomers?
- Case Study : Reactivity differences between 2,5-dibromo-3-hexylthiophene and 2,5-dibromo-3-(bromohexyl)thiophene arise from steric/electronic effects of substituents.
- Experimental Design : Use in situ ³¹P NMR to monitor catalyst resting states and DFT calculations to model transmetalation barriers .
- Resolution : Adjust polymerization conditions (e.g., LiCl additives) to modulate halogen-specific reactivity .
Q. What alternative polymerization strategies exist for electron-deficient thiophene derivatives?
- Electropolymerization : Direct electrochemical oxidation of monomers on electrodes circumvents solubility issues .
- Metal-Free Routes : Oxidative polymerization using FeCl₃ or iodine, though less controlled than GRIM .
Q. How are substitution patterns and regioselectivity confirmed in derivatives of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies coupling constants and substituent positions (e.g., geminal protons in branched side chains) .
- X-Ray Crystallography : Resolves ambiguities in bromine placement on the thiophene ring .
Q. What stability challenges arise during storage and handling of this compound?
- Decomposition Risks : Light and moisture induce debromination or oxidation.
- Mitigation : Store under inert atmosphere at 2–8°C in amber vials. Use freshly distilled THF for reactions to prevent side reactions .
Q. How can computational modeling guide the design of novel derivatives?
- DFT Applications : Predicts activation energies for transmetalation steps in GRIM and optimizes monomer structures for enhanced polymerization rates .
- Case Study : Modeling CF₂-substituted thiophenes revealed electron deficiency as a polymerization bottleneck, leading to redesigned monomers with spaced fluorinated groups .
Properties
CAS No. |
13191-37-2 |
|---|---|
Molecular Formula |
C5H3Br3S |
Molecular Weight |
334.86 g/mol |
IUPAC Name |
2,5-dibromo-3-(bromomethyl)thiophene |
InChI |
InChI=1S/C5H3Br3S/c6-2-3-1-4(7)9-5(3)8/h1H,2H2 |
InChI Key |
FULQGNHFNHTPIU-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1CBr)Br)Br |
Canonical SMILES |
C1=C(SC(=C1CBr)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















